![molecular formula C20H24Cl2O3 B14731188 2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate CAS No. 6293-88-5](/img/structure/B14731188.png)
2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate is a complex organic compound with a unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclo[3.1.1]heptane ring system with dimethyl and dichlorophenoxy substituents, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate involves multiple steps. One common synthetic route includes the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its bicyclic structure allows it to fit into certain biological receptors, influencing their activity. The dichlorophenoxy group may also play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Myrtenol: Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl- (C10H16O).
Nopol: Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- (C11H18O).
α-Bergamotene: Bicyclo[3.1.1]hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)- (C15H24).
These compounds share similar bicyclic structures but differ in their substituents, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
6293-88-5 |
|---|---|
Formule moléculaire |
C20H24Cl2O3 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C20H24Cl2O3/c1-12(25-18-7-6-15(21)11-17(18)22)19(23)24-9-8-13-4-5-14-10-16(13)20(14,2)3/h4,6-7,11-12,14,16H,5,8-10H2,1-3H3 |
Clé InChI |
IUVHZFAEXACUFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCCC1=CCC2CC1C2(C)C)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


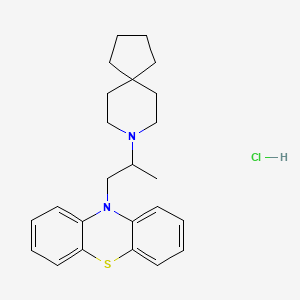
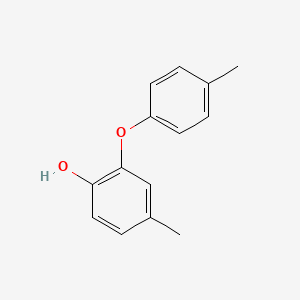
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
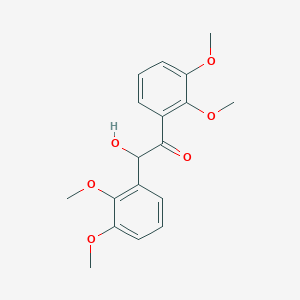
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
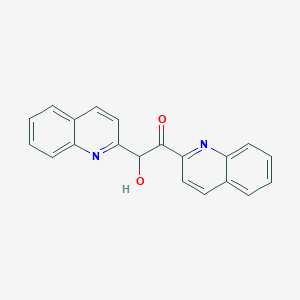
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
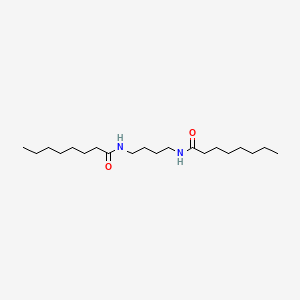
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
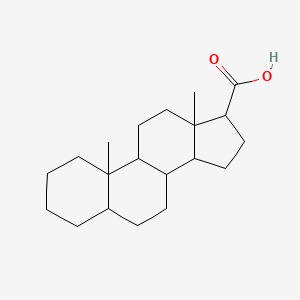

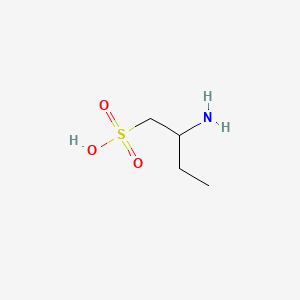
![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)

